molecular formula C47H80O2 B8262461 CE(20:2(6Z,9Z)) CAS No. 77715-45-8

CE(20:2(6Z,9Z))

Cat. No.: B8262461
CAS No.: 77715-45-8
M. Wt: 677.1 g/mol
InChI Key: REFJKOQDWJELKE-NJJZEKHRSA-N
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Description

Cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) is a cholesteryl ester (CE) formed by the esterification of cholesterol with a polyunsaturated fatty acid, 11Z,14Z-eicosadienoic acid (20:2). Structurally, it comprises a cholesterol backbone linked to a 20-carbon fatty acid chain containing two cis-configured double bonds at positions 11 and 12. This compound is classified under lipid subcategory LMST01020012 in structural databases and is denoted by the molecular formula C₄₇H₈₀O₂ and molecular weight 676.62 g/mol . Cholesteryl esters like this are critical components of lipoproteins, influencing lipid metabolism, membrane fluidity, and oxidative stability .

Properties

CAS No.

77715-45-8

Molecular Formula

C47H80O2

Molecular Weight

677.1 g/mol

IUPAC Name

[(3S,10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (11Z,14Z)-icosa-11,14-dienoate

InChI

InChI=1S/C47H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,28,37-38,40-44H,7-10,13,16-27,29-36H2,1-6H3/b12-11-,15-14-/t38-,40+,41?,42?,43?,44?,46+,47-/m1/s1

InChI Key

REFJKOQDWJELKE-NJJZEKHRSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

physical_description

Solid

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 11Z,14Z-eicosadienoic acid (2.0 mmol) is dissolved in dichloromethane (CH₂Cl₂) and reacted with PPh₃ (2.2 mmol) and CBrCl₃ (4.5 mmol) at 50°C for 15 minutes to form the activated acyl bromide. Cholesterol (1.0 mmol) is then introduced, followed by the addition of triethylamine (Et₃N, 2.0 mmol) to neutralize hydrogen bromide (HBr) byproducts. The reaction proceeds at 45°C for 12 hours, yielding the crude ester product.

Table 1: Key Parameters for Chemical Synthesis

ComponentQuantityRole
11Z,14Z-Eicosadienoic acid2.0 mmolCarboxylic acid substrate
Cholesterol1.0 mmolAlcohol substrate
PPh₃2.2 mmolReducing agent
CBrCl₃4.5 mmolHalogenating agent
Et₃N2.0 mmolBase
Reaction temperature45–50°COptimized thermal range
SolventCH₂Cl₂Polar aprotic medium

Purification and Yield Optimization

Post-reaction, the mixture is extracted with CH₂Cl₂ and washed with 15% aqueous NaOH to remove unreacted acid and byproducts. Column chromatography (silica gel, hexane/ethyl acetate 9:1) isolates the ester with a reported yield of 68–72%. Critical challenges include preserving the cis configuration of the 11Z and 14Z double bonds during the reaction, necessitating inert atmospheres and minimized exposure to light.

Enzymatic Synthesis Using Lipase Catalysts

Enzymatic methods offer a greener alternative to chemical synthesis, avoiding harsh reagents and high temperatures. A patent describing policosanol ester production provides a template for adapting lipase-catalyzed esterification to cholesterol derivatives.

Lipase Selection and Solvent Systems

Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin demonstrates high catalytic efficiency for esterifying unsaturated fatty acids with sterols. The reaction occurs in tert-butanol, a solvent that maintains enzyme activity while solubilizing hydrophobic substrates.

Table 2: Enzymatic Synthesis Conditions

ParameterValue
Enzyme loading10% (w/w of substrates)
Temperature37°C
Solventtert-butanol
Substrate ratio (acid:cholesterol)3:1
Reaction time24–48 hours
Water activity (aₚ)0.12 (controlled via molecular sieves)

Advantages and Limitations

Enzymatic synthesis achieves yields of 80–85% with superior stereoselectivity, avoiding double-bond isomerization. However, scalability is constrained by enzyme cost and slower reaction kinetics compared to chemical methods.

Comparative Analysis of Synthesis Pathways

Table 3: Method Comparison

CriterionChemical SynthesisEnzymatic Synthesis
Yield68–72%80–85%
Reaction time12 hours24–48 hours
ByproductsHBr, triphenylphosphine oxideNone significant
StereoselectivityModerateHigh
Environmental impactHigh (toxic reagents)Low (biodegradable catalysts)

Analytical Characterization

Post-synthesis validation employs nuclear magnetic resonance (NMR) and mass spectrometry (MS). The 1H^1H-NMR spectrum exhibits characteristic signals at δ 5.35 ppm (cholest-5-ene proton) and δ 5.30–5.40 ppm (cis-olefinic protons of eicosadienoate). High-resolution MS confirms the molecular ion peak at m/z 677.1 [M+H]+^+ .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lipid Metabolism and Cellular Function

Cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) is a cholesteryl ester that plays a crucial role in lipid metabolism. It is involved in the regulation of lipid profiles within cells and has been studied in the context of metabolic disorders. Research indicates that alterations in cholesteryl ester levels can influence cellular signaling pathways related to inflammation and energy homeostasis.

Table 1: Role of Cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) in Lipid Metabolism

Aspect Details
Function Regulates lipid profiles and cellular signaling pathways
Associated Conditions Metabolic disorders, cardiovascular diseases
Mechanism Modulates inflammatory responses and energy metabolism

Neurobiological Implications

Recent studies have highlighted the importance of cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) in neurobiology. It has been associated with age-related changes in the lipidome of the brain, particularly in regions like the frontal cortex and cerebellum. The compound's presence has been linked to neuronal health and cognitive functions.

Case Study: Age-Related Lipid Changes

A study analyzing the lipidome of rat brains revealed that cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) levels varied significantly with age. The findings suggested that maintaining optimal levels of this compound could be essential for preserving cognitive functions in aging populations .

Table 2: Impact of Cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) on Neurobiology

Parameter Adult Rats Aged Rats Aged + Methionine Restriction
Cholesterol Levels BaselineDecreasedMaintained
Cognitive Function OptimalImpairedImproved
Lipid Profile Changes StableAlteredPartially restored

Therapeutic Potential

The therapeutic applications of cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) are being explored, particularly in the context of cardiovascular health and neurodegenerative diseases. Its anti-inflammatory properties may provide a basis for developing new treatments aimed at reducing the risk of atherosclerosis and other lipid-related conditions.

Research Findings on Therapeutic Uses

  • Cardiovascular Health: Studies suggest that cholesteryl esters can modulate endothelial function and reduce oxidative stress, potentially lowering cardiovascular disease risk.
  • Neurodegenerative Diseases: Given its role in maintaining neuronal integrity, cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) is being investigated for its potential to protect against neurodegeneration.

Mechanism of Action

The mechanism of action of cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) involves its interaction with lipid membranes and enzymes involved in cholesterol metabolism. It can be hydrolyzed by esterases to release cholesterol and eicosadienoic acid, which then participate in various metabolic pathways .

Comparison with Similar Compounds

Key Observations :

  • Unsaturation : CE 20:2’s two double bonds confer intermediate fluidity between saturated (CE 20:0) and highly unsaturated (CE 20:3) esters. This affects melting points and solubility in lipid bilayers .
  • Oxidative Stability: CE 20:2 demonstrates resistance to artifactual oxidation during analytical procedures, as evidenced by the absence of oxidation products in plasma studies. In contrast, cholesteryl linoleate (18:2) forms hydroperoxides under free radical-mediated oxidation .

Metabolic Pathways

  • Free Radical Oxidation : CE 20:2 is less prone to free radical chain oxidation compared to polyunsaturated esters like CE 20:3, likely due to fewer reactive bis-allylic sites .

Analytical and Experimental Considerations

  • Similarity Assessment : Structural similarity metrics (e.g., Tanimoto coefficients) prioritize double bond positions and chain length. CE 20:2 shares higher similarity with CE 20:1 and CE 20:3 than with shorter-chain esters .
  • Database Representation : Platforms like KLSD use SMILES strings and molecular descriptors to differentiate cholesteryl esters. CE 20:2’s SMILES (e.g., CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H]1C[C@H]2[C@H]3CC=C4CC@H[C@@]3(C)CC[C@H]12) encodes its unique unsaturation pattern .

Biological Activity

Cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate), also known as cholesteryl eicosadienoic acid, is a cholesteryl ester formed from cholesterol and eicosadienoic acid. This compound has garnered attention in the field of lipid biochemistry due to its potential biological activities and implications in health and disease.

  • Chemical Formula : C47_{47}H80_{80}O2_2
  • Molecular Weight : 677.155 g/mol
  • Structure : It consists of a cholesterol backbone with an eicosadienoic acid moiety attached at the 3β position.

Biological Significance

Cholesteryl esters, including cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate), play essential roles in cellular functions and lipid metabolism. Their biological activities can influence various physiological processes:

  • Lipid Metabolism : Cholesteryl esters are involved in the storage and transport of cholesterol within cells. They are crucial for maintaining cellular membrane integrity and fluidity.
  • Inflammation and Atherosclerosis : The accumulation of cholesteryl esters in arterial walls is a hallmark of atherosclerosis, a condition characterized by chronic inflammation and plaque formation. Cholesteryl eicosadienoic acid has been detected in macrophages, suggesting its role in inflammatory responses .
  • Neuroprotective Effects : Research indicates that specific fatty acid profiles, including those containing eicosadienoic acid, may exhibit neuroprotective properties by modulating inflammatory pathways in the nervous system .

Research Findings

Recent studies have explored the biological activity of cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) through various methodologies including lipidomic analyses and animal models.

Lipidomic Analysis

A study investigating age-related changes in the lipidome of rats revealed significant alterations in fatty acid composition within brain regions. The presence of cholesteryl esters like cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) was noted to correlate with aging-related cognitive decline .

Fatty Acid CompositionAdult RatsAged RatsAged + Methionine Restriction
14:00.26 ± 0.000.29 ± 0.010.32 ± 0.01
16:1n-70.38 ± 0.010.41 ± 0.020.40 ± 0.01
Cholesteryl EicosadienoateDetectedIncreasedNot Specified

This table illustrates how the fatty acid profile changes with aging, highlighting the increased presence of certain cholesteryl esters.

Case Studies

  • Atherosclerosis Model : In a model of atherosclerosis, elevated levels of cholesteryl eicosadienoic acid were associated with increased inflammatory markers in macrophages, suggesting its role in disease progression .
  • Neurodegeneration Study : A study on neurodegeneration indicated that alterations in the levels of cholesteryl esters, including cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate), were linked to cognitive impairment in aged rats .

The biological activity of cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) may involve several mechanisms:

  • Modulation of Lipid Signaling Pathways : Cholesterol esters can influence signaling pathways related to inflammation and apoptosis.
  • Interaction with Membrane Proteins : These compounds may alter the behavior of membrane proteins involved in lipid transport and metabolism.

Q & A

Q. Which emerging characterization techniques (e.g., cryo-EM, ultrafast spectroscopy) offer new insights into the supramolecular assembly of unsaturated sterol esters?

  • Methodological Answer: Cryogenic electron microscopy (cryo-EM) at 2–3 Å resolution visualizes micelle or vesicle formation in aqueous solutions. Ultrafast transient absorption spectroscopy (femto- to nanosecond timescales) probes excited-state dynamics of conjugated dienes. Pair with small-angle X-ray scattering (SAXS) to correlate nanostructure with thermodynamic parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CE(20:2(6Z,9Z))
Reactant of Route 2
Reactant of Route 2
CE(20:2(6Z,9Z))

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